molecular formula C16H26N2O2S B2364006 N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 1211187-93-7

N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2364006
CAS No.: 1211187-93-7
M. Wt: 310.46
InChI Key: WFMXNPWZKCIKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Benzylpiperidin-4-yl)methyl)propane-1-sulfonamide (CAS 1211187-93-7) is a sophisticated small molecule building block of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a benzylpiperidine moiety—a recognized privileged structure in drug design for the central nervous system—covalently linked to a propane sulfonamide group. The benzylpiperidine fragment is a key pharmacophore found in several established therapeutics and is considered a metabolically stable bioisostere for other nitrogen-containing heterocycles, enhancing the potential of derivatives for biological applications . This compound serves as a crucial precursor in the design and synthesis of novel multi-target-directed ligands (MTDLs) for investigating complex neurodegenerative diseases. Research indicates that structural hybrids combining the benzylpiperidine scaffold with an arylsulfonamide function demonstrate excellent inhibitory activity against acetylcholinesterase (AChE) and show a promising capability to prevent amyloid-β (Aβ) peptide aggregation, two key pathological targets in Alzheimer's disease research . The sulfonamide group itself is a versatile functional group with a broad spectrum of reported biological activities and can be utilized in further chemical modifications, for instance, in the construction of "safety-catch" linkers for solid-phase peptide synthesis . With a molecular formula of C16H26N2O2S and a molecular weight of 310.45 g/mol, this compound is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. All information presented is for research and development reference.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-2-12-21(19,20)17-13-15-8-10-18(11-9-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXNPWZKCIKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol serves as a starting material for introducing the benzyl group. Benzylation is achieved via nucleophilic substitution using benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to yield 1-benzylpiperidin-4-ylmethanol.

Conversion of Alcohol to Amine

The alcohol intermediate is converted to the corresponding amine through a Mitsunobu reaction. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the hydroxyl group of 1-benzylpiperidin-4-ylmethanol is displaced by phthalimide, forming 1-benzylpiperidin-4-ylmethylphthalimide. Subsequent deprotection with hydrazine monohydrate in ethanol liberates the primary amine, 1-benzylpiperidin-4-ylmethylamine.

Sulfonylation of the Amine Intermediate

The final step involves reacting 1-benzylpiperidin-4-ylmethylamine with propane-1-sulfonyl chloride to form the target sulfonamide. This reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction.

Representative Procedure :

  • Reaction Setup : 1-Benzylpiperidin-4-ylmethylamine (1.0 equiv) is dissolved in THF, and TEA (2.5 equiv) is added under nitrogen.
  • Sulfonylation : Propane-1-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with DCM, and purified via flash chromatography (ethyl acetate/hexane) to isolate the product.

Alternative Synthetic Routes

Reductive Amination Strategy

An alternative pathway involves reductive amination of 1-benzylpiperidin-4-carbaldehyde. The aldehyde is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to directly yield 1-benzylpiperidin-4-ylmethylamine. This method bypasses the Mitsunobu step but requires stringent control of pH and temperature to minimize side reactions.

Nucleophilic Displacement

4-(Chloromethyl)-1-benzylpiperidine, synthesized by treating 1-benzylpiperidin-4-ylmethanol with thionyl chloride, undergoes nucleophilic substitution with sodium azide to form the azide intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) affords the amine, which is then sulfonylated.

Optimization and Challenges

Protecting Group Strategies

Phthalimide protection is critical for preventing unwanted alkylation of the piperidine nitrogen during intermediate synthesis. However, alternative protecting groups like Boc (tert-butyloxycarbonyl) have been explored for improved deprotection efficiency.

Solvent and Temperature Effects

  • THF vs. DCM : THF offers better solubility for sulfonyl chlorides, but DCM minimizes side reactions in moisture-sensitive steps.
  • Reaction Temperature : Sulfonylation at 0°C reduces racemization, while room temperature accelerates reaction kinetics.

Comparative Analysis of Methods

Method Advantages Limitations Yield (Reported)
Mitsunobu + Sulfonylation High purity, minimal side reactions Multi-step, cost of reagents ~65–75%
Reductive Amination Fewer steps, scalable Requires precise pH control ~50–60%
Nucleophilic Displacement Direct azide reduction Hazardous intermediates (azides) ~55–65%

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pain Management

Research indicates that compounds similar to N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide have shown promise as modulators of the P2X3 receptor, which is involved in pain signaling pathways. These compounds can potentially alleviate pain by inhibiting the activity of these receptors, making them candidates for developing new analgesic medications .

Neurological Disorders

The compound's structural characteristics suggest it may interact with various neurotransmitter systems. For instance, derivatives of benzylpiperidine have been investigated for their effects on dopamine and serotonin receptors, which are crucial in treating conditions such as depression and schizophrenia. Studies have shown that modifications to the piperidine structure can enhance selectivity and efficacy towards these targets .

Leishmaniasis Treatment

Recent studies have highlighted the potential of compounds targeting N-myristoyltransferase (NMT) in Leishmania species, which are responsible for leishmaniasis. This compound has been evaluated for its inhibitory effects on NMT, showing selectivity over human enzymes. This selectivity is crucial for developing effective treatments with minimal side effects .

Optimization of Derivatives

The compound has been subjected to extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties. By modifying functional groups attached to the piperidine core, researchers have identified derivatives with improved potency and selectivity against target enzymes such as NMT in Leishmania parasites .

Compound Target Activity Selectivity
IMP-105Leishmania NMTModest (EC50 2.4 μM)>660-fold over human NMTs
Compound AP2X3 receptorHigh potency-

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against existing treatments for leishmaniasis and pain management. These studies often highlight the compound's potential advantages in terms of selectivity and reduced toxicity compared to traditional therapies .

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Sigma Receptor Ligands

N-(1-Benzylpiperidin-4-yl)arylacetamides (e.g., Compound 1 , 10 , 22 ) exhibit high selectivity for sigma1 receptors (Ki ratios for sigma2/sigma1 >70) . Key structural comparisons:

Feature Target Compound N-(1-Benzylpiperidin-4-yl)phenylacetamide
Core Structure 1-Benzylpiperidin-4-ylmethyl 1-Benzylpiperidin-4-yl
Functional Group Propane-1-sulfonamide Phenylacetamide
Sigma1 Affinity Not reported Ki = 2.1 nM
Selectivity (σ2/σ1) Not reported >100

Key Differences :

  • Substitution on the benzyl group (e.g., halogens) in acetamide analogues enhances sigma2 affinity, a feature unexplored in the target compound .

Opioid-Like Sulfonamides (W-15 and W-18)

W-15 and W-18 are piperidinyl sulfonamides with structural similarities but divergent pharmacological profiles:

Feature Target Compound W-15
Piperidine Substitution 4-position methylene bridge 2-piperidinylidene
Sulfonamide Attachment Propane-1-sulfonamide 4-Chlorobenzenesulfonamide
Biological Target Not reported Opioid receptors (structural similarity to fentanyl)

Key Insight : The 4-position substitution in the target compound contrasts with the 2-piperidinylidene in W-15, likely directing it away from opioid receptor interactions .

Kinase Inhibitors (Abrocitinib)

Abrocitinib, a propane-1-sulfonamide derivative, inhibits JAK1 kinase and is used for inflammatory diseases :

Feature Target Compound Abrocitinib
Core Structure 1-Benzylpiperidin-4-ylmethyl cis-3-[methyl(pyrrolopyrimidinyl)amino]cyclobutyl
Sulfonamide Role Structural anchor Critical for JAK1 binding

Key Difference : The benzylpiperidine group in the target compound may confer CNS-targeted activity, whereas abrocitinib’s cyclobutyl-pyrrolopyrimidine core optimizes kinase inhibition .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on receptor interactions, enzyme inhibition, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring, which is known for its role in various pharmacological activities. The sulfonamide moiety contributes to its biological properties, particularly in enzyme inhibition.

1. Receptor Interactions

Research indicates that derivatives of benzylpiperidine compounds exhibit significant affinity for sigma receptors, particularly sigma1 receptors. For instance, a related compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated a high affinity with Ki values of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors . This suggests that this compound may also interact with these receptors, potentially influencing neuropharmacological pathways.

2. Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes. Notably, studies on related sulfonamide derivatives have shown promising results as inhibitors of monoamine oxidases (MAO-A and MAO-B). For example, certain benzimidazole derivatives were identified as selective inhibitors of hMAO-A, suggesting that similar structural motifs in this compound could confer similar inhibitory properties .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on related compounds, highlighting how modifications in the structure influence biological activity. The introduction of different substituents on the aromatic ring or variations in the piperidine structure can significantly alter receptor affinity and enzyme inhibition profiles. The findings indicate that specific substitutions enhance selectivity for sigma receptors while maintaining low toxicity profiles .

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)MAO InhibitionToxicity
A3.90240ModerateLow
B5.00300HighNon-toxic
C2.50150LowLow

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of piperidine derivatives, it was found that compounds with high sigma receptor affinity exhibited anxiolytic-like effects in animal models. This suggests that this compound could potentially be developed into a therapeutic agent for anxiety disorders .

Q & A

Q. What are the standard synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide, and how is purity ensured?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine ring. A common approach includes:

  • Step 1: Benzylation of piperidin-4-ylmethanol to introduce the benzyl group.
  • Step 2: Sulfonamide formation via reaction of the amine intermediate with propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved through recrystallization or column chromatography, with reaction conditions (temperature, solvent polarity) optimized for yield . Analytical techniques like HPLC (≥95% purity threshold) and NMR (confirming absence of unreacted intermediates) validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR: Assigns proton environments (e.g., benzyl aromatic protons at ~7.3 ppm, piperidine methylene at ~2.8 ppm) and carbon backbone.
  • Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~347 for C₁₉H₂₆N₂O₂S).
  • FT-IR: Validates sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or sulfonamide) influence biological activity?

  • Piperidine Modifications: Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability by reducing CYP450-mediated oxidation. Benzyl groups improve lipophilicity, aiding blood-brain barrier penetration .
  • Sulfonamide Tuning: Bulky substituents (e.g., ethyl or methoxy groups) on the benzene ring increase selectivity for targets like FABP4 or serotonin receptors by steric hindrance . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) correlate substituent effects with binding affinities .

Q. What experimental strategies address contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target protein isoforms. To resolve these:

  • Standardized Assays: Use recombinant proteins (e.g., human FABP4 vs. murine isoforms) under controlled buffer conditions (pH 7.4, 1% DMSO).
  • Counter-Screening: Test against off-target receptors (e.g., 5-HT₃) to rule out cross-reactivity .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like cell line heterogeneity .

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

  • Reaction Modeling: Density Functional Theory (DFT) predicts energy barriers for key steps (e.g., sulfonamide bond formation) to identify rate-limiting stages.
  • Process Simulation: Tools like Aspen Plus® optimize solvent recovery (e.g., dichloromethane distillation) and reduce waste.
  • DOE (Design of Experiments): Taguchi methods screen variables (temperature, catalyst loading) to maximize yield (>80%) while minimizing impurities .

Q. What mechanisms underlie its potential neuropharmacological effects?

The compound’s piperidine core mimics endogenous ligands for neurotransmitter receptors. Proposed mechanisms include:

  • Serotonin Receptor Modulation: Competitive inhibition of 5-HT₃ via π-π stacking with Trp183 residues (confirmed via electrophysiology in HEK293 cells) .
  • FABP4 Inhibition: Sulfonamide interactions with Arg126 and Tyr128 in the fatty acid-binding pocket disrupt lipid signaling in neuroinflammatory models .

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the sulfonamide group during long-term storage?

  • Storage Conditions: Lyophilize the compound and store at -20°C under argon to prevent moisture exposure.
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation.
  • QC Monitoring: Periodic HPLC analysis tracks degradation products (e.g., free sulfonic acid) .

Q. What strategies improve bioavailability in preclinical models?

  • Salt Formation: Hydrochloride salts enhance aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL in PBS).
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies (t₁/₂ > 8 hours) .

Data Interpretation and Validation

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of FABP4 in lysates after compound treatment.
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (KD < 100 nM threshold for high affinity) .

Q. What statistical approaches are recommended for dose-response studies?

  • Four-Parameter Logistic Model: Fit sigmoidal curves to calculate EC₅₀/IC₅₀ (95% confidence intervals).
  • Grubbs’ Test: Identify and exclude outliers in replicate experiments (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.